molecular formula C5H10ClNO2 B14133698 3-Chloro-3-methyl-2-nitroso-1-butanol CAS No. 37557-65-6

3-Chloro-3-methyl-2-nitroso-1-butanol

Cat. No.: B14133698
CAS No.: 37557-65-6
M. Wt: 151.59 g/mol
InChI Key: QMPHKFQGRQLHGB-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-2-nitrosobutan-1-ol is an organic compound with a unique structure that includes a chloro group, a methyl group, a nitroso group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methyl-2-nitrosobutan-1-ol typically involves the reaction of 3-chloro-3-methyl-2-butanone with nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the nitroso group. The process can be summarized as follows:

    Starting Material: 3-Chloro-3-methyl-2-butanone

    Reagent: Nitrous acid (HNO₂)

    Conditions: Controlled temperature and pH

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3-methyl-2-nitrosobutan-1-ol may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methyl-2-nitrosobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-3-methyl-2-nitrosobutan-1-one.

    Reduction: Formation of 3-chloro-3-methyl-2-aminobutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-methyl-2-nitrosobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methyl-2-nitrosobutan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methyl-2-butanone: Lacks the nitroso group but shares the chloro and methyl groups.

    3-Methyl-2-nitrosobutan-1-ol: Lacks the chloro group but has the nitroso and hydroxyl groups.

    3-Chloro-2-nitrosobutan-1-ol: Similar structure but with different positioning of the methyl group.

Uniqueness

3-Chloro-3-methyl-2-nitrosobutan-1-ol is unique due to the presence of both the chloro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

37557-65-6

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

3-chloro-3-methyl-2-nitrosobutan-1-ol

InChI

InChI=1S/C5H10ClNO2/c1-5(2,6)4(3-8)7-9/h4,8H,3H2,1-2H3

InChI Key

QMPHKFQGRQLHGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CO)N=O)Cl

Origin of Product

United States

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